molecular formula C20H19ClN2O3S B11344908 2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B11344908
M. Wt: 402.9 g/mol
InChI Key: XNDNBZMKYVMOOQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved through the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(4-methoxyphenyl)-1,3-thiazole: This involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the intermediate compounds under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-2-methylpropanoic acid: Known for its herbicidal properties.

    2-(4-methoxyphenyl)ethylamine: Used in the synthesis of pharmaceuticals.

    4-chloro-2-methylphenoxyacetic acid: A widely used herbicide.

Uniqueness

2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. Its thiazole ring, in particular, differentiates it from many other similar compounds, providing unique reactivity and biological activity.

Properties

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide

InChI

InChI=1S/C20H19ClN2O3S/c1-25-17-6-2-14(3-7-17)20-23-16(13-27-20)10-11-22-19(24)12-26-18-8-4-15(21)5-9-18/h2-9,13H,10-12H2,1H3,(H,22,24)

InChI Key

XNDNBZMKYVMOOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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